molecular formula C23H22N4O4S2 B2751901 2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1243044-78-1

2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No. B2751901
CAS RN: 1243044-78-1
M. Wt: 482.57
InChI Key: ZPVHGSGTPJAYFD-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine . These types of compounds are typically synthesized by substituting the benzene ring in the quinazolone molecule by the pyridine ring .


Synthesis Analysis

The synthesis of similar compounds has been achieved by the condensation of 2-acetaminonicotinic acid and a primary amine or by the reaction of 2-aminonicotinic acid with acetic acid and a primary amine . A one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate/urea in DIPEAc at room temperature has also been used .

Scientific Research Applications

Metabolism and Pharmacokinetics

Research on similar complex molecules often focuses on their metabolism and pharmacokinetics within the human body. Studies on compounds like benoxinate and cefazedone have detailed their absorption, metabolic pathways, and excretion, providing a foundation for understanding how structurally related compounds might be processed. For instance, the metabolism of benoxinate in humans after oral dosage showed that the compound was almost completely absorbed and rapidly excreted, with several metabolites identified, suggesting that research on related compounds could also focus on their metabolic stability and potential metabolites (Kasuya, Igarashi, & Fukui, 1987)[https://consensus.app/papers/metabolism-benoxinate-humans-kasuya/c8b1e6e13de856189dd9d79fc17bd197/?utm_source=chatgpt].

Clinical Tolerance and Safety

Clinical studies on new chemical entities often assess their tolerance and safety in humans. Research on cefazedone, for example, examined its tolerance and found it to be comparable to cefazolin, highlighting the importance of clinical phase I studies in establishing the safety profile of new compounds (Ungethüm & Leopoid, 1979)[https://consensus.app/papers/pharmacology-phase-cefazedone-cephalosporin-volunteers-ungethüm/0de0565f4ba654658995477b108a4810/?utm_source=chatgpt].

Toxicology and Environmental Impact

Studies on polychlorinated biphenyls (PCBs) and dioxins have explored their toxicological effects and environmental persistence. Such research underlines the potential environmental and health impacts of synthetic chemicals, emphasizing the need for thorough toxicological assessments of new compounds to understand their long-term effects on human health and the environment (Shaw et al., 2013)[https://consensus.app/papers/persistent-pollutants-including-polychlorinated-shaw/30bb07ac4c065d1e8336508ef38573c2/?utm_source=chatgpt].

Endocrine Disruption and Exposure Assessment

Research on endocrine-disrupting chemicals, such as parabens and BHT, investigates their effects on human health, including potential impacts on hormonal systems. These studies often involve exposure assessment through biomonitoring, highlighting the importance of evaluating human exposure to new chemicals, especially those used in consumer products (Moos et al., 2016)[https://consensus.app/papers/metabolism-elimination-methyl-paraben-dosage-moos/7cc1d9c43104524ca63c3ea91735b0d2/?utm_source=chatgpt].

Future Directions

Future research could focus on further elucidating the properties and potential applications of this compound, particularly given the interesting biological activities observed for similar compounds .

properties

IUPAC Name

2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S2/c1-2-3-9-27-22(29)20-19(15-5-4-8-24-21(15)33-20)26-23(27)32-13-18(28)25-14-6-7-16-17(12-14)31-11-10-30-16/h4-8,12H,2-3,9-11,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVHGSGTPJAYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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